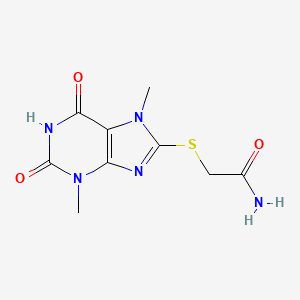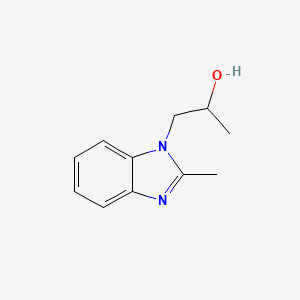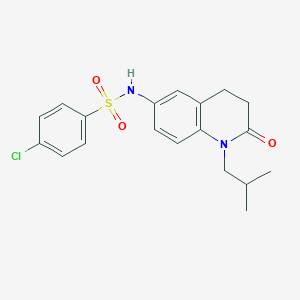
4-(2-((6-(tiofeno-2-carboxamido)piridazin-3-il)tio)acetamido)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate” is a complex organic compound that contains several functional groups, including a thiophene ring, a pyridazine ring, and an amide group . Thiophene is a five-membered ring with one sulfur atom . Pyridazine is a six-membered ring with two nitrogen atoms . The amide group (-CONH2) is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an amide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Mecanismo De Acción
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to target multiple cellular pathways involved in cancer development and progression. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate also activates the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to induce DNA damage and oxidative stress in cancer cells. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is its potent anticancer activity. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the synthesis of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to determine the optimal dosage and administration of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate for cancer treatment.
Direcciones Futuras
Future research on Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate could focus on its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anticancer activity and to optimize its pharmacokinetic properties. The development of novel analogs of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate could also be explored to enhance its potency and selectivity for cancer cells.
Métodos De Síntesis
The synthesis of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate involves the reaction of 2-amino-6-(thiophene-2-carboxamido)pyridazine with methyl 4-chloro-3-nitrobenzoate, followed by reduction of the nitro group to an amino group and subsequent acylation with thioacetic acid. The final product is obtained after methylation of the amino group with methyl iodide.
Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
Los derivados del tiofeno, como el mencionado, se han estudiado ampliamente por sus propiedades anticancerígenas. Se sabe que interactúan con varios objetivos biológicos y pueden inhibir el crecimiento de las células cancerosas. La capacidad del compuesto para unirse a proteínas específicas involucradas en la proliferación de células cancerosas lo convierte en un candidato potencial para el desarrollo de nuevos medicamentos contra el cáncer .
Aplicaciones Antiinflamatorias
Los compuestos que contienen anillos de tiofeno han mostrado efectos antiinflamatorios significativos. Esto es particularmente importante en el tratamiento de enfermedades inflamatorias crónicas como la artritis. La estructura del compuesto le permite modular la respuesta inflamatoria del cuerpo, proporcionando alivio de los síntomas relacionados con la inflamación .
Actividad Antimicrobiana
Se sabe que el grupo tiofeno imparte propiedades antimicrobianas a los compuestos. El 4-(2-((6-(tiofeno-2-carboxamido)piridazin-3-il)tio)acetamido)benzoato de metilo podría usarse potencialmente para desarrollar nuevos antibióticos que sean efectivos contra cepas resistentes de bacterias .
Ciencia de Materiales: Semiconductores Orgánicos
Las moléculas basadas en tiofeno juegan un papel crucial en el avance de los semiconductores orgánicos. Sus propiedades electrónicas los hacen adecuados para su uso en transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). Este compuesto podría contribuir al desarrollo de dispositivos electrónicos más eficientes y flexibles .
Inhibición de la Corrosión
En la química industrial, los derivados del tiofeno se utilizan como inhibidores de la corrosión. Pueden formar una capa protectora sobre los metales, evitando la oxidación y la degradación. Esta aplicación es vital para prolongar la vida útil de las estructuras y componentes metálicos en entornos hostiles .
Propiedades Anestésicas
Algunos derivados del tiofeno se utilizan como anestésicos, particularmente en procedimientos dentales. Las características estructurales de estos compuestos les permiten actuar como bloqueadores de los canales de sodio dependientes del voltaje, proporcionando alivio del dolor localizado sin efectos secundarios sistémicos .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWHXNZWDGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572231.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)



![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2572242.png)

![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)

![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)
![N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide](/img/structure/B2572253.png)
